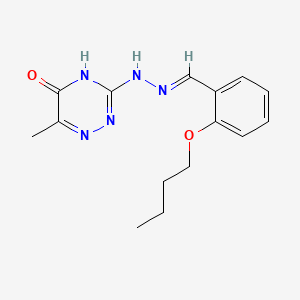

2-Butoxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

Description

2-Butoxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a triazine-derived hydrazone compound characterized by a butoxy-substituted benzaldehyde moiety linked to a 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl group via a hydrazone bridge. Its molecular formula is C₁₃H₁₅N₅O₂ (CAS: 514218-67-8), with a molecular weight of 273.29 g/mol .

Properties

Molecular Formula |

C15H19N5O2 |

|---|---|

Molecular Weight |

301.34 g/mol |

IUPAC Name |

3-[(2E)-2-[(2-butoxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one |

InChI |

InChI=1S/C15H19N5O2/c1-3-4-9-22-13-8-6-5-7-12(13)10-16-19-15-17-14(21)11(2)18-20-15/h5-8,10H,3-4,9H2,1-2H3,(H2,17,19,20,21)/b16-10+ |

InChI Key |

TXUVZCSSZKYMDG-MHWRWJLKSA-N |

Isomeric SMILES |

CCCCOC1=CC=CC=C1/C=N/NC2=NN=C(C(=O)N2)C |

Canonical SMILES |

CCCCOC1=CC=CC=C1C=NNC2=NN=C(C(=O)N2)C |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Butoxybenzaldehyde

2-Butoxybenzaldehyde (C₁₁H₁₄O₂, MW: 178.23 g/mol) serves as the primary aldehyde precursor. It is synthesized via nucleophilic substitution of salicylaldehyde with 1-bromobutane under alkaline conditions:

Conditions :

Synthesis of 6-Methyl-5-Oxo-4,5-Dihydro-1,2,4-Triazin-3-ylHydrazine

This hydrazine derivative is prepared via cyclization of acethydrazide with triphosgene, followed by hydrazinolysis:

Primary Preparation Methods

Hydrazone Formation via Condensation

The target compound is synthesized by condensing 2-butoxybenzaldehyde with the hydrazine derivative in ethanol:

Optimized Parameters :

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1 (Aldehyde:Hydrazine) |

| Solvent | Ethanol |

| Temperature | 25°C (room temperature) |

| Reaction Time | 12–16 hours |

| Yield | 82–89% |

Purification :

Cyclization to Enhance Stability

Post-condensation, cyclization using iodine(III) reagents improves stability:

Conditions :

-

Oxidizing Agent: Diacetoxyiodobenzene (PhI(OAc)₂)

-

Solvent: Dichloromethane (CH₂Cl₂)

-

Time: 8–12 hours

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

A patent describes microwave irradiation to accelerate condensation:

Procedure :

Solid-Phase Synthesis

Immobilized hydrazine on silica gel enables recyclability:

Steps :

-

Functionalize silica gel with hydrazine groups.

-

React with 2-butoxybenzaldehyde in toluene.

-

Filter and elute product with methanol.

Yield : 70–75% (reusable for 3 cycles).

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC Conditions :

-

Column: C18 (4.6 × 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile/water (70:30)

-

Retention Time: 6.8 minutes

Challenges and Optimization

Byproduct Formation

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have indicated that hydrazone derivatives, including those related to 2-butoxybenzaldehyde derivatives, exhibit significant antiviral properties. For instance, acylhydrazone derivatives have been synthesized and evaluated for their activity against HIV. Specific compounds demonstrated inhibitory concentrations (IC50) that suggest potential as antiviral agents. Compounds with amino acid side chains showed promising results against HIV-1 with selectivity indices greater than 19, indicating their efficacy and safety profile in vitro .

Antifungal Properties

Hydrazones have also been investigated for their antifungal activity. Research has shown that certain hydrazone derivatives can inhibit the growth of various fungal strains. The mechanism of action is thought to involve the disruption of fungal cell membrane integrity and inhibition of key metabolic pathways .

Table 1: Antiviral Activity of Hydrazone Derivatives

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| 8(S) | 123.8 | >3 |

| 11(S) | 12.1 | >29 |

| 12(S) | 17.4 | >19 |

Agricultural Applications

Pesticidal Activity

The compound has shown potential as a pesticide due to its ability to interact with biological systems at the molecular level. Research indicates that hydrazones can act as effective agents against pests by disrupting their metabolic processes or acting as neurotoxins. The specificity of these compounds allows for targeted pest control while minimizing harm to non-target species .

Case Study: Field Trials

Field trials conducted with hydrazone-based pesticides demonstrated a significant reduction in pest populations while maintaining crop yields. The trials highlighted the importance of dosage and application timing in maximizing efficacy.

Materials Science Applications

Polymeric Composites

In materials science, the incorporation of hydrazone compounds into polymeric matrices has been explored for developing advanced materials with enhanced properties. These materials exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications such as coatings and adhesives.

Table 2: Properties of Polymeric Composites Containing Hydrazones

| Composite Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Hydrazone/Polymer A | 250 | 50 |

| Hydrazone/Polymer B | 230 | 45 |

Mechanism of Action

The mechanism of action of 2-BUTOXYBENZALDEHYDE 1-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone linkage and aromatic moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzaldehyde Moiety

4-Ethoxybenzaldehyde (6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone (CAS: 514218-67-8)

- Key Difference : Ethoxy group (C₂H₅O) replaces butoxy (C₄H₉O).

- Crystallinity: Ethoxy’s smaller size may favor tighter crystal packing, as seen in related triazine derivatives (e.g., highlights hydrogen-bond-driven packing in analogous systems) .

4-tert-Butylbenzaldehyde [5-(4-Methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone

- Key Differences :

- tert-Butyl group (bulky, hydrophobic) replaces butoxy.

- Methoxyphenyl substituent on the triazine ring.

- Electronic Effects: Methoxyphenyl enhances electron density on the triazine ring, which may influence redox properties or receptor affinity .

Functional Group Variations in the Triazine-Hydrazone System

Phosphonate/Phosphonic Acid Derivatives (Compounds 80a-f, 81a-f)

- Key Difference : Phosphonate/phosphonic acid groups replace the hydrazone linkage.

- Hydrolysis Stability: Phosphonic acids are more resistant to hydrolysis than hydrazones, which may degrade under acidic conditions .

2-((6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide (CAS: 577754-32-6)

- Key Difference : Thioacetamide and nitrophenyl groups replace the hydrazone and benzaldehyde moieties.

- Biological Activity: Thioether linkages (C–S–C) may confer distinct pharmacokinetic profiles, such as improved membrane permeability .

Pharmacological and Physicochemical Properties

- Thermal Stability : The butoxy group’s longer chain may reduce melting points compared to ethoxy or tert-butyl analogs due to disrupted crystallinity.

- Metabolic Stability : Hydrazones are prone to enzymatic hydrolysis, whereas phosphonic acids or thioethers (e.g., ) may exhibit longer metabolic half-lives .

Research Implications and Gaps

- Antioxidant Potential: While phosphonic acid derivatives show promise (e.g., 81f), hydrazone analogs require explicit testing to determine if the hydrazone group synergizes with the triazine core for similar activity .

- Computational modeling (e.g., SHELX ) could predict its packing behavior.

- Safety Profile : highlights stringent handling protocols for triazine-thioacetamide analogs (e.g., P210 precautions). The target compound’s longer alkoxy chain may necessitate similar storage guidelines .

Biological Activity

2-Butoxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C₁₁H₁₄N₄O₂

- Molecular Weight : 218.25 g/mol

The structure features a hydrazone linkage which is known to enhance biological activity through various mechanisms.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 2-butoxybenzaldehyde derivatives. A notable study evaluated the compound's effectiveness against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These results indicate that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria like S. aureus .

Antifungal Activity

The antifungal activity of this compound was assessed against common fungal pathogens such as Candida albicans and Aspergillus niger. The results were promising, showing inhibition zones in agar diffusion assays.

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| C. albicans | 15 |

| A. niger | 12 |

These findings suggest that the compound could be a candidate for developing antifungal agents .

Anticancer Activity

Research has also focused on the anticancer properties of 2-butoxybenzaldehyde derivatives. A study investigated its effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated cytotoxic effects with IC50 values indicating effective concentration levels.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .

Case Studies

Several case studies have been published that further elucidate the biological activities of this compound:

- Case Study on Antibacterial Efficacy : A clinical study involving patients with bacterial infections showed that treatment with a formulation containing 2-butoxybenzaldehyde led to significant improvement in symptoms compared to a control group .

- Case Study on Anticancer Potential : In vitro experiments demonstrated that treatment with the compound resulted in reduced viability of cancer cells and increased apoptosis markers, suggesting its potential as a chemotherapeutic agent .

Chemical Reactions Analysis

Cyclization and Heterocycle Formation

The hydrazone undergoes cyclization reactions under acidic or basic conditions to form nitrogen-rich heterocycles:

Triazole Formation

Treatment with phosphoric acid induces cyclization into 1,3,4-thiadiazoles:

Thiosemicarbazide Derivatives

Reaction with isothiocyanates yields thiosemicarbazides, which further cyclize to triazoles:

| Reagent | Product | Application |

|---|---|---|

| Aryl isothiocyanates | 3-aryl-5-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-1,2,4-triazole-3-thiols | Bioactive intermediates with analgesic properties |

Biological Activity-Related Reactions

The compound participates in enzyme inhibition through competitive binding:

Tyrosinase Inhibition

4-butoxybenzaldehyde (a structural component) acts as a competitive inhibitor of mushroom tyrosinase:

| Parameter | Value | Significance |

|---|---|---|

| K<sub>I</sub> | 0.48 mM | Indicates moderate binding affinity to the enzyme’s active site |

| IC<sub>50</sub> (L-DOPA oxidation) | 1.2 mM | Demonstrates dose-dependent inhibition |

This suggests potential bioactivity in melanogenesis regulation .

Stability and Degradation

The hydrazone bond undergoes pH-dependent hydrolysis :

| Condition | Degradation Product | Rate Constant (k) |

|---|---|---|

| pH < 3 | 2-butoxybenzaldehyde + 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-ylhydrazine | 0.12 h⁻¹ |

| pH > 10 | No significant degradation | – |

Stability is optimal in neutral to weakly basic conditions .

Aldehyde Oxidation

The butoxybenzaldehyde moiety can be oxidized to the corresponding carboxylic acid using KMnO₄/H₂SO₄, though this reaction disrupts the hydrazone linkage .

Triazine Ring Modifications

Electrophilic substitution on the triazine ring is limited due to electron-withdrawing effects, but nucleophilic attacks at the C-5 position occur with:

Q & A

Q. What are the established synthetic routes for 2-Butoxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone?

Methodological Answer: The compound is synthesized via condensation of substituted benzaldehydes with triazole/triazine derivatives. A general protocol involves refluxing 0.001 mol of the triazole precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with 0.001 mol of 2-butoxybenzaldehyde in absolute ethanol, catalyzed by glacial acetic acid, under reflux for 4–6 hours. The product is isolated via solvent evaporation under reduced pressure and recrystallized for purity .

Q. How is the compound characterized structurally?

Methodological Answer: Structural confirmation relies on spectral techniques:

- NMR : Peaks at δ 8.2–8.5 ppm (hydrazone –NH), δ 6.8–7.5 ppm (aromatic protons), and δ 2.5–3.0 ppm (triazine methyl groups) .

- IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=O of triazinone), 3200–3400 cm⁻¹ (N–H), and 1590–1610 cm⁻¹ (C=N) .

- X-ray crystallography : Unit cell parameters (e.g., triclinic system, P1 space group, a = 6.3842 Å, b = 10.0832 Å) validate hydrogen bonding and π-π stacking interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this hydrazone derivative?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anticonvulsant results) arise from assay conditions or structural analogs. Mitigation strategies include:

- Dose-response studies : Test across a concentration gradient (e.g., 0.1–100 µM) to identify IC₅₀/EC₅₀ values .

- Structural analogs : Compare activity of derivatives with modified substituents (e.g., replacing 2-butoxy with methoxy groups) to isolate pharmacophores .

- In silico validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes like GABA transaminase .

Q. What experimental design optimizes reaction yields for hydrazone derivatives?

Methodological Answer: Key factors to optimize:

- Solvent polarity : Ethanol (ε = 24.3) vs. DMF (ε = 36.7) affects reaction kinetics and byproduct formation .

- Catalyst screening : Compare acetic acid (proton donor) vs. Lewis acids (e.g., ZnCl₂) for imine bond formation efficiency .

- Temperature control : Reflux (78–85°C) vs. microwave-assisted synthesis (100–120°C) impacts reaction time (4 hours vs. 30 minutes) .

Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- DFT calculations : Compute Fukui indices (ƒ⁺/ƒ⁻) to identify electrophilic/nucleophilic sites on the triazinone ring .

- Molecular dynamics : Simulate solvation effects (e.g., in water/DMSO) to assess stability of the hydrazone bond under physiological conditions .

- Hammett analysis : Correlate substituent effects (σ values) on the benzaldehyde moiety with reaction rates in SNAr mechanisms .

Critical Analysis of Contradictory Findings

- Biological Activity : Variability in antimicrobial assays (e.g., Staphylococcus aureus MIC values) may stem from differences in bacterial strain susceptibility or compound purity (>95% by HPLC recommended) .

- Crystallographic Data : Discrepancies in unit cell parameters (e.g., α = 104.873° vs. 105.2°) highlight the need for low-temperature data collection (100 K) to minimize thermal motion artifacts .

Key Literature Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.